[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride
Description
Molecular Formula: C₁₃H₁₈ClN
Stereochemistry: The compound features a bicyclic 2,3-dihydro-1H-indenyl core with a (1R,3S) configuration. The methanamine group is attached to the 1-position of the indene ring, and a propan-2-yl (isopropyl) substituent is located at the 3-position (Fig. 1). The hydrochloride salt enhances solubility for pharmacological applications .
Properties
Molecular Formula |
C13H20ClN |
|---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-9(2)13-7-10(8-14)11-5-3-4-6-12(11)13;/h3-6,9-10,13H,7-8,14H2,1-2H3;1H/t10-,13-;/m0./s1 |
InChI Key |
VZIKZGIICVQSSR-VVBGOIRUSA-N |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H](C2=CC=CC=C12)CN.Cl |
Canonical SMILES |
CC(C)C1CC(C2=CC=CC=C12)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the dihydroindenyl precursor.
Isopropylation: The precursor undergoes isopropylation to introduce the isopropyl group at the desired position.
Amination: The isopropylated intermediate is then subjected to amination to introduce the methanamine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, appropriate solvents.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology:
Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules and pathways.
Medicine:
Pharmaceutical Development:
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Key Features :
- Chirality : The (1R,3S) stereochemistry is critical for interactions with asymmetric biological targets, as seen in structurally related drugs like Irindalone, which shares the (1R,3S)-dihydroindenyl motif .
- Substituent Effects : The isopropyl group at C3 increases lipophilicity compared to smaller alkyl or aryl substituents, influencing pharmacokinetic properties.
Comparison with Structural Analogs
Stereoisomers and Enantiomers
Implications : Enantiomeric purity significantly impacts biological activity. For example, Irindalone’s (1R,3S) configuration is essential for its serotonin receptor antagonism , suggesting analogous stereochemical sensitivity in the target compound.
Positional Isomers
Structural Impact : Positional isomerism alters molecular geometry and electronic properties. The C1-substituted target compound likely exhibits distinct binding kinetics compared to C2 or C5 analogs.
Substituent Variations
Functional Insights : The target compound’s isopropyl group balances lipophilicity and steric bulk, whereas fluorinated or aromatic substituents (e.g., in Irindalone) optimize target engagement and residence time.
Complex Derivatives
Pharmacological Considerations : Derivatives with ester or heterocyclic groups may exhibit modified absorption or clearance profiles compared to the primary amine target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
